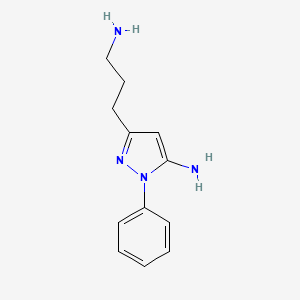

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine

Overview

Description

3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials . It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Synthesis Analysis

APTES is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields APTES .Molecular Structure Analysis

The molecular formula of APTES is C9H23NO3Si .Chemical Reactions Analysis

APTES can be used as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment, resulting in a facile synthesis route .Physical And Chemical Properties Analysis

APTES is a solid under normal conditions . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopicity .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, including processes that might relate to compounds similar to "5-(3-Aminopropyl)-2-phenylpyrazol-3-amine". These dyes were characterized by their spectral properties and evaluated for their solvatochromic behavior, indicating a potential application in materials science for dyeing and pigmentation processes (Karcı, 2008).

Crystal Structure Analysis

The crystal structure of related compounds, such as "5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine", has been synthesized and analyzed, providing insights into the molecular configuration and potential interactions in biological systems. This includes moderate anticancer activity, suggesting an avenue for the development of novel therapeutic agents (Lu Jiu-fu et al., 2015).

Anti-HIV Agent Development

Phenylpyrazole derivatives have been studied for their structure-activity relationship, leading to the development of novel anti-HIV agents. By optimizing the benzyl group and the pyrazole ring, researchers achieved a derivative with significantly increased potency, indicating the importance of structural modifications for enhancing biological activity (Mizuhara et al., 2013).

Fluorescent Brightening Agents

The synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole and their evaluation as fluorescent brightening agents demonstrate the versatility of pyrazole derivatives in industrial applications. These compounds were studied for their spectral properties, highlighting their potential use in enhancing the brightness of materials (Tagdiwala & Rangnekar, 2007).

Continuous Flow Chemistry

A scalable approach to synthesizing diaminopyrazoles using flow chemistry has been reported, showcasing the efficiency of synthesizing aminopyrazoles from aryl halides. This method highlights advancements in chemical synthesis techniques, offering good to excellent yields for a variety of substrates (Wilson et al., 2012).

Safety and Hazards

Future Directions

The latest innovations in surface coatings focused on the prevention of problems associated with the use of materials like APTES, thus reducing further costs with treatments . With the present knowledge about antimicrobial mechanisms and inspired by nature, more cutting-edge alternatives, able to confer antimicrobial properties to the inner and outer parts of stents, will surely appear .

properties

IUPAC Name |

5-(3-aminopropyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJQFEIWSPVLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3215958.png)

![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3215974.png)

![1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine](/img/structure/B3215978.png)

![2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B3215986.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide](/img/structure/B3215993.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3215997.png)

![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B3216047.png)